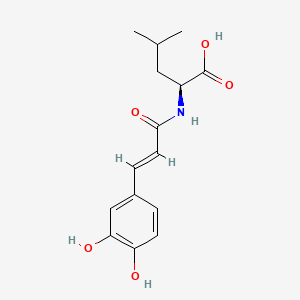
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a leucine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine typically involves the condensation of 3,4-dihydroxybenzaldehyde with L-leucine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Aplicaciones Científicas De Investigación
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The leucine moiety may interact with amino acid transporters and enzymes, affecting protein synthesis and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-tyrosine
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-phenylalanine
Uniqueness
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is unique due to its specific combination of a dihydroxyphenyl group and a leucine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
959927-47-0 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(20)21)16-14(19)6-4-10-3-5-12(17)13(18)8-10/h3-6,8-9,11,17-18H,7H2,1-2H3,(H,16,19)(H,20,21)/b6-4+/t11-/m0/s1 |
Clave InChI |
OLBHHFOSTWXOHD-MALLOTDXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



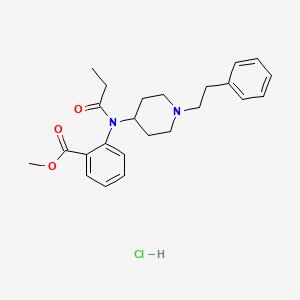

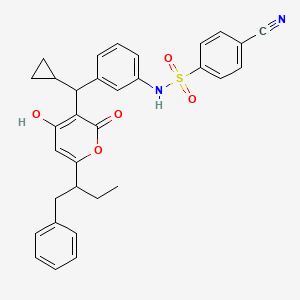
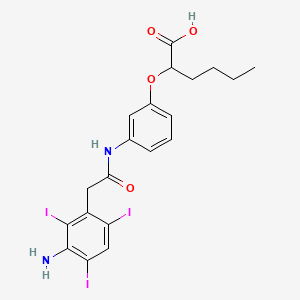
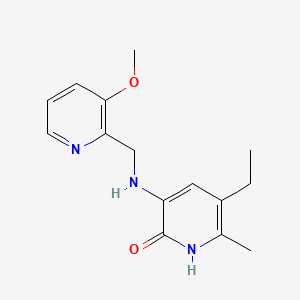
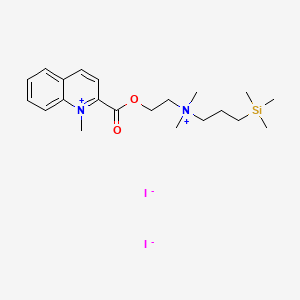
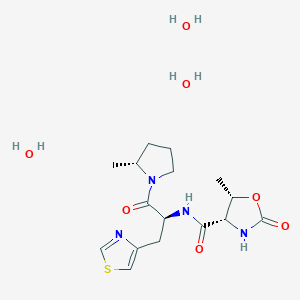
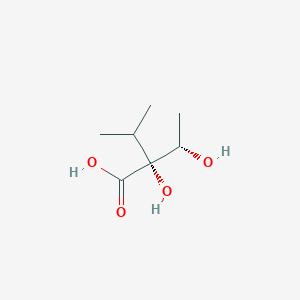
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
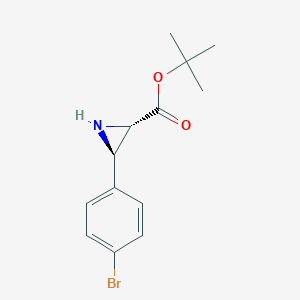
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
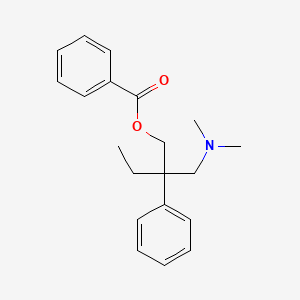
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
